L-Leucine

Descripción

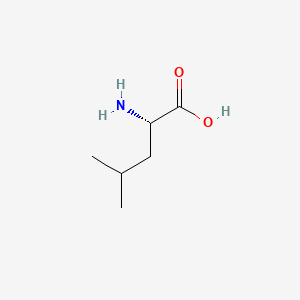

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25248-98-0 | |

| Record name | L-Leucine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25248-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023203 | |

| Record name | L-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless | |

| Record name | Leucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Leucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol) | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Leucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.293 g/cu cm at 18 °C | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Leucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1% | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White glistening hexagonal plates from aqueous alcohol, White crystals | |

CAS No. |

61-90-5, 21675-61-6, 71000-80-1 | |

| Record name | L-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021675616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071000801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | leucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Leucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMW67QNF9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

293 °C, 268 - 288 °C | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Leucine's intricate dance: A technical guide to its mechanism of action in muscle protein synthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the molecular mechanisms through which the essential amino acid L-Leucine stimulates muscle protein synthesis (MPS). This whitepaper details the core signaling pathways, summarizes key quantitative data, and provides an overview of experimental protocols, serving as a critical resource for advancements in muscle physiology and therapeutic development.

This compound, a branched-chain amino acid (BCAA), is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis.[1][2][3][4][5] The guide elucidates the sophisticated sensing mechanisms that translate intracellular this compound availability into a robust anabolic response.

The this compound Sensing and mTORC1 Activation Cascade

The activation of mTORC1 by this compound is a multi-step process initiated by intracellular this compound sensors. Two key proteins, Sestrin2 and Leucyl-tRNA synthetase (LARS1), have been identified as primary leucine sensors.[6][7][8][9][10][11]

-

Sestrin2-GATOR2 Pathway: In the absence of this compound, Sestrin2 binds to and inhibits the GATOR2 complex.[7][9] The GATOR2 complex is a positive regulator of mTORC1.[7] this compound directly binds to Sestrin2, causing a conformational change that leads to the dissociation of the Sestrin2-GATOR2 complex.[7][9][12] This liberation of GATOR2 allows it to inhibit the GATOR1 complex, which is a GTPase-activating protein (GAP) for the RagA/B GTPases.[7][13]

-

LARS1-RagD Pathway: LARS1, in addition to its canonical role in charging tRNA with leucine for protein synthesis, acts as another intracellular leucine sensor.[6][8][10][11][14] Upon binding leucine, LARS1 interacts with the RagD GTPase and functions as a GAP, promoting the hydrolysis of GTP to GDP on RagD.[6][11][15][16]

The coordinated actions on the GATOR and Rag complexes are crucial for the subsequent steps. The Rag GTPases exist as heterodimers (RagA/B paired with RagC/D) and are central to relaying the amino acid signal to mTORC1.[15][17] The activation of mTORC1 requires RagA/B to be in a GTP-bound state and RagC/D in a GDP-bound state. The aforementioned signaling events, initiated by this compound, facilitate this specific nucleotide loading of the Rag heterodimer.

This active Rag heterodimer then recruits mTORC1 to the lysosomal surface, where its activator, Rheb, resides.[4][5][17] This co-localization is the final step required for the full activation of mTORC1 kinase activity.

Once activated, mTORC1 phosphorylates its downstream targets, primarily p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[18][19][20] The phosphorylation of S6K1 enhances protein translation, while the phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation and, consequently, an increase in muscle protein synthesis.

A secondary, more direct mechanism has also been proposed, where the this compound metabolite acetyl-coenzyme A (AcCoA) can promote the acetylation of the mTORC1 component Raptor, leading to its activation in a cell-type-specific manner.[21]

Quantitative Insights into this compound Stimulated Muscle Protein Synthesis

The following tables summarize quantitative data from various studies on the effects of this compound on mTORC1 signaling and muscle protein synthesis.

| Parameter | Condition | Result | Reference |

| Leucine Concentration for mTORC1 Activation | Half-maximal activation of mTORC1 in HEK-293T cells | 20 µM | [7][9][22] |

| Sestrin2-Leucine Binding Affinity | Dissociation constant (Kd) of leucine for Sestrin2 | 20 µM | [7][9] |

| Leucine Dose for Muscle Growth | Recommended daily intake for muscle health | 1.2–2.0 g/kg body weight | [20] |

| Recommended per-meal dose to trigger MPS | ~3–4 g | [20] | |

| Dose shown to increase muscle IGF-1 post-exercise | 3 g | [23] |

| Study Population | Intervention | Outcome on Muscle Protein Synthesis (MPS) | Reference |

| Older Women | 1.5 g Leucine-enriched essential amino acids (LEAA) | Equivalent stimulation of MPS to 40 g whey protein at rest and after exercise. | [24] |

| Men | 23 g protein + 5 g added leucine after endurance exercise | Near-maximal Fractional Synthesis Rate (FSR) stimulation. | [25] |

| Men | 6.25 g whey protein + leucine (total leucine equivalent to 25 g whey) | As effective as 25 g whey protein in stimulating MPS 1-3 hours post-exercise. | [26] |

Visualizing the Molecular Pathways

To facilitate a deeper understanding, the core signaling pathways are illustrated below using Graphviz (DOT language).

Caption: this compound mTORC1 signaling pathway.

Experimental Protocols: Methodological Overview

A variety of experimental techniques are employed to investigate the effects of this compound on muscle protein synthesis.

Measurement of Muscle Protein Synthesis

The fractional synthesis rate (FSR) of muscle proteins is a common method to quantify the rate of muscle protein synthesis in vivo.[27][28][29]

Flooding Dose Technique:

-

Tracer Administration: A large ("flooding") dose of a labeled amino acid, such as L-[¹³C₆]phenylalanine, is administered intravenously.[27][28] This ensures rapid and stable enrichment of the precursor pool for protein synthesis.

-

Tissue Sampling: Muscle biopsies are collected at baseline and at one or more time points after tracer administration.[30] Blood samples are also taken to determine the enrichment of the tracer in the plasma.

-

Sample Processing: Muscle tissue is homogenized, and proteins are precipitated. The protein-bound and intracellular free amino acids are then separated.

-

Analysis: The isotopic enrichment of the labeled amino acid in the muscle protein and in the precursor pool (either plasma or intracellular free amino acid pool) is determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation: The FSR is calculated as the rate of incorporation of the labeled amino acid into the protein pool relative to the enrichment of the precursor pool over time.

Caption: Workflow for FSR measurement.

Assessment of mTORC1 Signaling

Western blotting is a widely used technique to assess the activation of the mTORC1 signaling pathway by examining the phosphorylation status of its downstream targets.[19][31][32][33]

Western Blotting Protocol Outline:

-

Cell/Tissue Lysis: Cells or muscle tissue are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[31]

-

Protein Quantification: The total protein concentration of the lysates is determined using a method like the bicinchoninic acid (BCA) assay to ensure equal loading.[31]

-

SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[33]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of mTORC1 targets (e.g., phospho-S6K1, phospho-4E-BP1) and for the total forms of these proteins.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction, allowing for the visualization of the protein bands.

-

Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.[32]

Caption: Workflow for Western blotting.

This technical guide provides a foundational understanding of the critical role this compound plays in stimulating muscle protein synthesis. The detailed pathways, quantitative data, and experimental overviews are intended to support further research and the development of novel therapeutic strategies targeting muscle health and growth.

References

- 1. dietitiansondemand.com [dietitiansondemand.com]

- 2. drinkpromino.com [drinkpromino.com]

- 3. nbinno.com [nbinno.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. target.re.kr [target.re.kr]

- 7. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]

- 10. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway. | Broad Institute [broadinstitute.org]

- 13. Leucine Induced Dephosphorylation of Sestrin2 Promotes mTORC1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Archaeal-like leucyl-tRNA Synthetase [aars.online]

- 15. Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Rag GTPases bind raptor and mediate amino acid signaling to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. remedysnutrition.com [remedysnutrition.com]

- 21. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]

- 23. advancedmolecularlabs.com [advancedmolecularlabs.com]

- 24. Effects of leucine-enriched essential amino acid and whey protein bolus dosing upon skeletal muscle protein synthesis at rest and after exercise in older women - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protein-leucine fed dose effects on muscle protein synthesis after endurance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique | Springer Nature Experiments [experiments.springernature.com]

- 29. journals.humankinetics.com [journals.humankinetics.com]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

The Role of L-Leucine in mTOR Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of the essential amino acid L-Leucine in activating the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. A master regulator of cell growth, proliferation, and metabolism, mTORC1's activation by this compound is a critical process in cellular physiology and a key area of investigation for therapeutic development in various diseases, including metabolic disorders and cancer.

The Core Mechanism: this compound Sensing and mTORC1 Translocation

The activation of mTORC1 by this compound is a sophisticated process initiated by intracellular amino acid sensing and culminating in the translocation of mTORC1 to the lysosomal surface, its site of activation. Two key intracellular this compound sensors have been identified: Sestrin2 and Leucyl-tRNA synthetase (LRS) .

The Sestrin2-GATOR Pathway

Under conditions of this compound deprivation, Sestrin2 binds to the GATOR2 complex, a positive regulator of mTORC1. This interaction allows GATOR1, a GTPase-activating protein (GAP), to inhibit the Rag GTPases (specifically RagA/B).[1] In the presence of this compound, the amino acid directly binds to Sestrin2, causing a conformational change that disrupts the Sestrin2-GATOR2 interaction.[2] This liberates GATOR2 to inhibit GATOR1, leading to the accumulation of GTP-bound RagA/B.[3]

The Leucyl-tRNA Synthetase (LRS) Pathway

LRS, in addition to its canonical role in protein synthesis, functions as a direct sensor of this compound.[4] When bound to this compound, LRS acts as a GAP for the RagD GTPase.[4][5] This GTP hydrolysis on RagD is a critical initiating step in the Rag GTPase cycle that drives mTORC1 activation.[1][6] LRS essentially functions as an "ON" switch for mTORC1 signaling in response to this compound.[1]

The Rag GTPase Cycle and mTORC1 Recruitment

The Rag GTPases are heterodimers, typically consisting of RagA or RagB paired with RagC or RagD. For mTORC1 activation, the RagA/B subunit must be GTP-bound, and the RagC/D subunit GDP-bound.[7] The concerted actions of the Sestrin2-GATOR and LRS pathways in the presence of this compound lead to this active Rag GTPase conformation. The active Rag heterodimer then recruits mTORC1 to the lysosomal surface, where it can be activated by the small GTPase Rheb (Ras homolog enriched in brain).[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with components of the mTORC1 pathway.

| Parameter | Value | Cell/Assay Type | Reference(s) |

| Dissociation Constant (Kd) of this compound for Sestrin2 | ~20 µM | In vitro binding assay | [2][9] |

| Half-maximal effective concentration (EC50) of this compound for mTORC1 activation | 20–40 µM | HEK-293T cells | [2][9] |

| Inhibitory Constant (Ki) of Methionine for Sestrin2 | 354 ± 118 µM | Competition binding assay | [9] |

| Inhibitory Constant (Ki) of Isoleucine for Sestrin2 | 616 ± 273 µM | Competition binding assay | [9] |

Table 1: Quantitative analysis of this compound interaction with the mTORC1 pathway.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the this compound-mTORC1 signaling pathway and standard experimental workflows to study this pathway.

Detailed Experimental Protocols

Western Blotting for mTOR Pathway Activation

This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets, such as S6 Kinase (S6K) and 4E-BP1, in response to this compound stimulation.

Materials:

-

Cell culture reagents

-

This compound solution

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Starve cells of amino acids if necessary, then treat with desired concentrations of this compound for specific time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.[3]

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.[3]

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95-100°C for 5 minutes.[3]

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel.[10]

-

Protein Transfer: Transfer proteins to a PVDF membrane.[10]

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[3]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by washing and incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3][10]

-

Detection: Detect protein bands using an ECL substrate and an imaging system.[3]

-

Analysis: Quantify band intensities using densitometry software.

Immunoprecipitation of mTORC1

This protocol is for isolating the mTORC1 complex to study its composition and interactions.

Materials:

-

Cell lysates (prepared as for Western blotting)

-

Immunoprecipitation (IP) lysis buffer

-

Primary antibody for an mTORC1 component (e.g., anti-Raptor)

-

Control IgG

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Pre-clearing: Incubate cell lysate with control IgG and protein A/G beads to reduce non-specific binding.[11]

-

Immunoprecipitation: Add the anti-Raptor antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.[11]

-

Capture: Add protein A/G beads to capture the immunocomplexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.[11]

-

Elution: Resuspend the beads in elution buffer and heat to dissociate the protein complex from the beads.[11]

-

Analysis: Analyze the eluted proteins by Western blotting.

In Vitro mTORC1 Kinase Assay

This protocol directly measures the enzymatic activity of immunoprecipitated mTORC1.

Materials:

-

Immunoprecipitated mTORC1 (on beads)

-

Kinase assay buffer

-

Recombinant inactive substrate (e.g., GST-4E-BP1)

-

ATP

-

[γ-³²P]ATP (for radiometric assay) or phospho-specific antibodies (for Western blot detection)

-

SDS-PAGE sample buffer

Procedure:

-

Immunoprecipitate mTORC1: Follow the immunoprecipitation protocol using an anti-mTOR or anti-Raptor antibody.[12][13]

-

Kinase Reaction: Resuspend the immunoprecipitated mTORC1 beads in kinase assay buffer. Add the recombinant substrate and ATP (and [γ-³²P]ATP if applicable).[13][14]

-

Incubation: Incubate the reaction at 30-37°C for a defined period (e.g., 30 minutes).[12]

-

Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.[12]

-

Detection of Substrate Phosphorylation:

-

Western Blotting: Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the substrate.

-

Radiometric Assay: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of the radioactive phosphate (B84403) into the substrate.

-

Conclusion

The activation of the mTORC1 pathway by this compound is a highly regulated process central to cellular homeostasis. The identification of Sestrin2 and LRS as key this compound sensors has significantly advanced our understanding of this signaling cascade. The intricate interplay between these sensors, the GATOR complexes, and the Rag GTPases provides multiple points for potential therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of this compound-mediated mTORC1 activation and to explore its implications in health and disease.

References

- 1. Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 8. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

L-Leucine: A Multifaceted Signaling Molecule Beyond mTOR Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), is widely recognized for its pivotal role in activating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of protein synthesis and cell growth. However, accumulating evidence reveals that this compound's signaling capabilities extend far beyond this canonical pathway. This technical guide delves into the diverse and complex roles of this compound as a signaling molecule, exploring its influence on insulin (B600854) secretion, glutamate (B1630785) metabolism, gene expression, and its potential as a neurotransmitter modulator. This document provides a comprehensive overview for researchers, scientists, and drug development professionals investigating the broader physiological and therapeutic implications of this compound.

This compound's Role in Insulin Secretion

This compound is a potent secretagogue, stimulating insulin release from pancreatic β-cells through multiple mechanisms that are independent of mTORC1 activation. This section outlines the key pathways involved and presents quantitative data from relevant studies.

One of the primary mechanisms involves this compound's metabolism. It can be transaminated to α-ketoisocaproate (KIC), which then enters the mitochondria and is further metabolized, leading to an increase in the ATP/ADP ratio. This change in cellular energy status leads to the closure of ATP-sensitive potassium (KATP) channels, resulting in membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[1]

Furthermore, this compound allosterically activates glutamate dehydrogenase (GDH), enhancing the conversion of glutamate to α-ketoglutarate, which subsequently enters the tricarboxylic acid (TCA) cycle, boosting ATP production and insulin secretion.[2][3]

Quantitative Data on this compound-Stimulated Insulin Secretion

The following table summarizes quantitative data from studies investigating the effect of this compound on insulin secretion.

| Study System | This compound Concentration | Glucose Concentration | Observed Effect on Insulin Secretion | Reference |

| Healthy Human Subjects | 1 mmol/kg lean body mass | 25 g | Increased insulin area response to glucose by 66% | [4][5] |

| Wistar Rats | 131 mg/kg | 1.5 g/kg | Increased blood insulin levels by ~76% at 15 min | [6][7] |

| Isolated Rat Pancreata | 2, 5, and 10 mM | 5.6 mM | Dose-related increase in insulin release | [8] |

| Fetal Sheep | Acute infusion | Glucose-stimulated | Over 50% higher insulin concentrations compared to controls | [9] |

Signaling Pathway for this compound-Stimulated Insulin Secretion

Caption: this compound stimulates insulin secretion in pancreatic β-cells.

Allosteric Regulation of Glutamate Dehydrogenase (GDH)

This compound is a key allosteric activator of glutamate dehydrogenase (GDH), a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. This activation is crucial for amino acid metabolism and cellular energy homeostasis. The allosteric binding of this compound to GDH induces a conformational change that enhances its catalytic activity.[10][11] This regulation is particularly important in tissues with high amino acid turnover, such as the liver and pancreas.

Quantitative Data on this compound Activation of GDH

The table below presents data on the allosteric activation of GDH by this compound.

| Enzyme Source | This compound Concentration | Coenzyme | Observed Effect on GDH Activity | Reference |

| Ox Liver (unproteolysed) | Not specified | 160 µM NADH | Considerably greater activation compared to proteolysed preparations | [2] |

| Thermus thermophilus | Not specified | NAD(P)H | Allosteric activation | [10][11] |

Signaling Pathway of GDH Activation by this compound

Caption: Allosteric activation of Glutamate Dehydrogenase (GDH) by this compound.

Regulation of Gene Expression

Recent studies using microarray and transcriptomic analyses have revealed that this compound can modulate the expression of a wide range of genes involved in various cellular processes, including metabolism, cell signaling, and circadian rhythm.[12][13][14] These effects on gene expression appear to be, at least in part, independent of the mTOR pathway.

Quantitative Data on this compound-Mediated Gene Expression Changes

The following table summarizes findings from studies investigating the impact of this compound on gene expression.

| Study System | This compound Administration | Key Findings on Gene Expression | Reference |

| Rat Skeletal Muscle (Normal Protein Diet) | Oral gavage | 27 genes upregulated, 52 genes downregulated | [12] |

| Rat Liver (Normal Protein Diet) | Oral gavage | 160 genes upregulated, 126 genes downregulated | [12] |

| Mouse Adipocytes | Supplementation in culture | Increased expression of Bcat2 and Bckdha genes | [15] |

| Mouse Skeletal Muscle | Acute oral dose | Increased translation of terminal oligopyrimidine (TOP) mRNAs | [14] |

This compound as a Neurotransmitter Modulator

Emerging evidence suggests that this compound can act as a modulator in the central nervous system (CNS). It can influence the levels of excitatory neurotransmitters, such as glutamate.[16][17] For instance, this compound has been shown to prevent ammonia-induced increases in glutamate receptor binding in the hippocampus.[18] This suggests a potential neuroprotective role for this compound in conditions associated with hyperammonemia.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Insulin Secretion from Isolated Pancreatic Islets

Objective: To quantify the effect of this compound on insulin secretion from isolated pancreatic islets.

Materials:

-

Collagenase P

-

Hanks' Balanced Salt Solution (HBSS)

-

Ficoll-Paque

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

This compound stock solution

-

Glucose stock solutions (low and high concentrations)

-

Insulin ELISA kit

Protocol:

-

Islet Isolation:

-

Perfuse the pancreas of a rodent model with cold HBSS containing Collagenase P.

-

Excise the pancreas and incubate at 37°C to digest the tissue.

-

Purify the islets from the digested tissue using a Ficoll density gradient.

-

Hand-pick islets under a stereomicroscope.

-

-

Static Incubation Assay:

-

Pre-incubate batches of 5-10 size-matched islets in KRB buffer with low glucose for 1-2 hours at 37°C to establish basal secretion.

-

Replace the pre-incubation buffer with fresh KRB buffer containing the experimental conditions:

-

Low glucose (negative control)

-

High glucose (positive control)

-

High glucose + varying concentrations of this compound

-

-

Incubate for 1-2 hours at 37°C.

-

-

Insulin Quantification:

-

Collect the supernatant from each condition.

-

Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

Normalize insulin secretion to the number of islets or total insulin content.[19]

-

Glutamate Dehydrogenase (GDH) Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of GDH.

Materials:

-

GDH Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich, or ScienCell)

-

Tissue or cell homogenates

-

This compound stock solution

-

Microplate reader

Protocol:

-

Sample Preparation:

-

Homogenize tissue (e.g., 50 mg) or cells (e.g., 1 x 10^6) in ice-cold assay buffer provided in the kit.

-

Centrifuge to remove insoluble material. The supernatant contains the GDH enzyme.

-

-

Assay Reaction:

-

Prepare a reaction mix containing glutamate, a developer, and the NAD+/NADH cofactor as per the kit instructions.

-

Add the sample lysate and varying concentrations of this compound to the wells of a 96-well plate.

-

Add the reaction mix to initiate the reaction.

-

-

Measurement:

-

Measure the absorbance at the specified wavelength (typically 450 nm) at multiple time points using a microplate reader.

-

The rate of change in absorbance is proportional to the GDH activity.

-

-

Data Analysis:

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

Objective: To identify genomic regions with altered histone modifications in response to this compound treatment.

Materials:

-

Cells or tissues treated with this compound or vehicle control

-

Glycine

-

Lysis buffers

-

Sonciator

-

Antibodies specific for histone modifications of interest (e.g., H3K4me3, H3K27ac)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR machine or next-generation sequencing platform

Protocol:

-

Cross-linking:

-

Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells/tissues to isolate the nuclei.

-

Sonciate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

Conclusion

The role of this compound as a signaling molecule is far more intricate than its well-established function as an activator of the mTORC1 pathway. Its ability to potently stimulate insulin secretion, allosterically regulate a key metabolic enzyme like GDH, modulate gene expression, and potentially influence neurotransmission highlights its multifaceted nature. A deeper understanding of these non-canonical signaling roles is crucial for researchers and drug development professionals. Further exploration of these pathways may unveil novel therapeutic targets for a range of conditions, including metabolic disorders and neurological diseases. This guide provides a foundational understanding and practical methodologies to facilitate further investigation into the expansive signaling landscape of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Activation of glutamate dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. experts.umn.edu [experts.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. Leucine Stimulates Insulin Secretion via Down-regulation of Surface Expression of Adrenergic α2A Receptor through the mTOR (Mammalian Target of Rapamycin) Pathway: IMPLICATION IN NEW-ONSET DIABETES IN RENAL TRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Leucine acutely potentiates glucose-stimulated insulin secretion in fetal sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for leucine-induced allosteric activation of glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Basis for Leucine-induced Allosteric Activation of Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of leucine uptake on hepatic and skeletal muscle gene expression in rats: a microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adverse Effects of Excessive Leucine Intake Depend on Dietary Protein Intake: A Transcriptomic Analysis to Identify Useful Biomarkers [jstage.jst.go.jp]

- 14. Leucine Differentially Regulates Gene-Specific Translation in Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Leucine Supplementation and Serum Withdrawal on Branched-Chain Amino Acid Pathway Gene and Protein Expression in Mouse Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Function of leucine in excitatory neurotransmitter metabolism in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound prevents ammonia-induced changes in glutamate receptors in the brain and in visual evoked potentials in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. assaygenie.com [assaygenie.com]

- 21. content.abcam.com [content.abcam.com]

- 22. sciencellonline.com [sciencellonline.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. chromosomedynamics.com [chromosomedynamics.com]

- 25. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. news-medical.net [news-medical.net]

- 27. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

Cellular uptake and transport mechanisms of L-Leucine

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of L-Leucine

Introduction

This compound, an essential branched-chain amino acid (BCAA), plays a pivotal role in protein synthesis, metabolic regulation, and cellular signaling. Its transport across cellular membranes is a critical, carrier-mediated process that governs its intracellular availability and subsequent physiological effects. This technical guide provides a comprehensive overview of the primary transport systems responsible for this compound uptake, their kinetic properties, regulatory mechanisms, and the experimental methodologies employed for their characterization. This information is crucial for researchers, scientists, and professionals in drug development, as modulating this compound transport holds therapeutic potential in various pathological contexts, including cancer and metabolic disorders.

Major this compound Transport Systems

The cellular uptake of this compound is primarily mediated by several members of the Solute Carrier (SLC) superfamily of transporters. These transporters exhibit distinct substrate specificities, kinetic properties, and tissue distribution. The most prominent systems involved in this compound transport are the L-type amino acid transporters (LATs), particularly LAT1 and LAT2, which are sodium-independent, and several sodium-dependent systems.

Sodium-Independent Transport: The L-Type Amino Acid Transporters (LATs)

The L-type amino acid transport system is a major pathway for the cellular uptake of large neutral amino acids, including this compound. This system is characterized by its sodium-independence and its obligatory exchange mechanism, where the influx of one amino acid is coupled to the efflux of another.

-

LAT1 (SLC7A5): LAT1 is a high-affinity transporter for large neutral amino acids, with a particular preference for this compound. It forms a heterodimeric complex with the glycoprotein (B1211001) CD98 (4F2hc, SLC3A2) for its functional expression and localization to the plasma membrane. LAT1 is highly expressed in various tissues, including the brain, placenta, and testes, and is notably overexpressed in many types of cancer cells to meet their high demand for essential amino acids for growth and proliferation.

-

LAT2 (SLC7A8): LAT2 is a lower-affinity, broader-specificity transporter compared to LAT1. It also associates with CD98 for its function. While it transports this compound, it also handles a wider range of neutral amino acids. LAT2 is predominantly expressed in epithelial cells of the kidney, intestine, and placenta, where it plays a role in amino acid reabsorption.

Sodium-Dependent Transport Systems

In addition to the primary sodium-independent LAT systems, several sodium-dependent transporters contribute to this compound uptake, particularly in specific tissues like the intestine and kidney. These systems utilize the sodium gradient as a driving force for amino acid transport.

-

System B0AT1 (SLC6A19): This is a sodium-dependent neutral amino acid transporter responsible for the absorption of most neutral amino acids, including this compound, in the small intestine and kidney.

-

System A (SNATs): While primarily known for transporting small neutral amino acids like alanine (B10760859) and glutamine, some members of the System A family, such as SNAT2 (SLC38A2), can also transport this compound, albeit with lower affinity.

Quantitative Data on this compound Transport

The kinetic parameters of this compound transport, namely the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), are crucial for understanding the efficiency and capacity of the different transport systems. These values can vary depending on the cell type, experimental conditions, and the specific transporter being studied.

| Transporter | Substrate(s) | Km (µM) | Vmax (pmol/µg protein/min) | Cell Type/System | Reference |

| LAT1 (SLC7A5) | This compound, other large neutral amino acids | 1.8 - 25 | 100 - 5000 | Various cancer cell lines, Xenopus oocytes | |

| LAT2 (SLC7A8) | This compound, broad range of neutral amino acids | 50 - 200 | Not consistently reported | Xenopus oocytes, renal epithelial cells | |

| B0AT1 (SLC6A19) | This compound, most neutral amino acids | 100 - 1000 | Not consistently reported | Intestinal and renal cell models | |

| SNAT2 (SLC38A2) | This compound, small neutral amino acids | > 1000 | Not consistently reported | Various cell lines |

Note: The Km and Vmax values are approximate ranges compiled from various studies and can differ based on the specific experimental setup.

Experimental Protocols for Studying this compound Transport

The characterization of this compound transport mechanisms relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radiolabeled Amino Acid Uptake Assay

This is the most common method for measuring the activity of amino acid transporters.

Objective: To quantify the rate of this compound uptake into cells.

Materials:

-

Cell culture of interest

-

Radiolabeled L-[3H]-Leucine or L-[14C]-Leucine

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Wash buffer (ice-cold PBS)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail and scintillation counter

Protocol:

-

Cell Seeding: Plate cells in multi-well plates (e.g., 24-well) and grow to a confluent monolayer.

-

Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. Pre-incubate the cells in the uptake buffer for 10-15 minutes at 37°C to equilibrate.

-

Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing a known concentration of radiolabeled this compound and unlabeled this compound (for kinetic studies). Start a timer for the desired uptake period (typically 1-5 minutes for initial rate measurements).

-

Uptake Termination: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer. The cold temperature and removal of the substrate effectively halt the transport process.

-

Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular contents.

-

Quantification: Transfer the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Normalization: In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the uptake data (e.g., in pmol/mg protein/min).

Competitive Inhibition Assay

Objective: To determine the substrate specificity of the this compound transporter(s).

Protocol:

-

Follow the radiolabeled amino acid uptake assay protocol as described above.

-

In the uptake step, add a fixed concentration of radiolabeled this compound along with a high concentration (e.g., 100-fold excess) of a potential unlabeled competitor amino acid.

-

Measure the uptake of radiolabeled this compound in the presence and absence of the competitor.

-

A significant reduction in radiolabeled this compound uptake in the presence of a competitor indicates that both amino acids are transported by the same transporter.

Gene Silencing (siRNA/shRNA) Studies

Objective: To identify the specific transporter responsible for this compound uptake.

Protocol:

-

Transfection: Transfect the cells with small interfering RNA (siRNA) or short hairpin RNA (shRNA) constructs specifically targeting the mRNA of the transporter of interest (e.g., SLC7A5). Use a non-targeting control siRNA/shRNA as a negative control.

-

Incubation: Allow the cells to grow for 48-72 hours post-transfection to ensure efficient knockdown of the target gene.

-

Validation of Knockdown: Harvest a subset of the cells and perform quantitative real-time PCR (qRT-PCR) or Western blotting to confirm the reduction in mRNA or protein levels of the targeted transporter.

-

Uptake Assay: Perform the radiolabeled this compound uptake assay on the transfected cells.

-

Analysis: A significant decrease in this compound uptake in the cells with the specific siRNA/shRNA compared to the control cells confirms the involvement of that transporter in this compound uptake.

Visualization of Pathways and Workflows

This compound Transport Mechanisms

Caption: Major this compound transport systems at the plasma membrane.

This compound Signaling via the mTORC1 Pathway

Caption: Simplified this compound signaling to the mTORC1 complex.

Experimental Workflow for Radiolabeled Uptake Assay

Caption: Workflow for a radiolabeled this compound uptake experiment.

Conclusion

The transport of this compound into cells is a complex process mediated by a variety of transporters with distinct characteristics. Understanding these mechanisms is fundamental for elucidating the role of this compound in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate this compound transport and explore its potential as a therapeutic target. The overexpression of transporters like LAT1 in cancer, for instance, presents an attractive target for the development of novel anti-cancer therapies. Continued research in this area will undoubtedly uncover further complexities and therapeutic opportunities related to this compound transport.

The Fundamental Role of L-Leucine in Metabolic Regulation: A Technical Guide

Executive Summary: L-Leucine, an essential branched-chain amino acid (BCAA), transcends its role as a simple building block for proteins to act as a potent signaling molecule in the intricate network of metabolic regulation. It is a primary activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central controller of cell growth, proliferation, and protein synthesis.[1][2][3] This unique capability positions this compound at the crossroads of anabolic processes, particularly muscle protein synthesis, and the regulation of glucose and lipid homeostasis. However, its influence is complex and context-dependent, with research indicating both beneficial effects on body composition and potentially detrimental impacts on insulin (B600854) sensitivity through mTORC1-mediated negative feedback loops.[2][4] This guide provides an in-depth analysis of the molecular mechanisms governed by this compound, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways to support researchers, scientists, and drug development professionals in this field.

This compound and the mTORC1 Signaling Pathway: The Master Anabolic Regulator

This compound is a principal and independent stimulator of the mTORC1 signaling pathway, a critical nexus for integrating nutrient availability with cell growth and protein synthesis.[2][5] Unlike growth factors like insulin which activate mTORC1 via the PI3K-Akt pathway, this compound signals through a distinct mechanism involving its detection inside the cell, leading to the activation of the Rag GTPases and the subsequent recruitment of mTORC1 to the lysosomal surface, its site of activation.[6]

Once activated, mTORC1 phosphorylates two key downstream effectors to promote protein synthesis:

-

Ribosomal Protein S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that encode components of the translational machinery, such as ribosomal proteins.[4][6]

-

Eukaryotic Initiation Factor 4E (eIF4E)-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from eIF4E, freeing eIF4E to bind to the 5' cap of mRNAs and initiate cap-dependent translation.[6][7]

This dual action powerfully stimulates the synthesis of new proteins, a cornerstone of this compound's anabolic effect, particularly in skeletal muscle.[7][8]

Signaling Pathway Diagram: this compound Activation of mTORC1

References

- 1. nbinno.com [nbinno.com]

- 2. Leucine signaling in the pathogenesis of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

L-Leucine's orchestration of Gene Expression in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which the essential amino acid L-Leucine regulates gene expression in hepatocytes. This compound, a key branched-chain amino acid (BCAA), acts as a critical signaling molecule, influencing a spectrum of metabolic processes in the liver, including protein synthesis, gluconeogenesis, and lipogenesis. This document outlines the core signaling pathways, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding for research and drug development applications.

Core Molecular Mechanisms: The Central Role of mTORC1

This compound's primary mechanism for regulating gene expression in hepatocytes is through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] mTORC1 is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and metabolism by integrating signals from nutrients, growth factors, and cellular energy status.[1][2]

The activation of mTORC1 by this compound is a multi-step process. In recent years, Sestrin1 and Sestrin2 have been identified as key mediators of this compound sensing.[1] These proteins normally inhibit mTORC1 signaling, but this inhibition is relieved upon binding to this compound.[1] This allows for the recruitment of mTORC1 to the lysosomal membrane, a critical step for its activation.[1] Once at the lysosome, mTORC1 is activated by the small GTPase Rheb.[3]

Activated mTORC1 then phosphorylates several downstream targets to modulate gene expression, primarily through the regulation of protein synthesis. Key downstream effectors of mTORC1 include:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to the phosphorylation of ribosomal protein S6 and other components of the translational machinery, ultimately enhancing the translation of specific mRNAs, particularly those encoding ribosomal proteins and translation factors.[2][4]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E).[2][4] This frees eIF4E to participate in the initiation of cap-dependent translation, a crucial step for the synthesis of most proteins.[2]

Beyond its role in global protein synthesis, this compound-mediated mTORC1 activation also specifically influences the expression of genes involved in key metabolic pathways in the liver.

Regulation of Key Metabolic Gene Expression

This compound, often in concert with other signals like insulin, exerts significant control over the gene expression programs governing hepatic glucose and lipid metabolism.

Lipogenesis

This compound promotes the expression of genes involved in fatty acid and triglyceride synthesis.[5][6] This is, in part, mediated by the mTORC1 pathway, which can lead to the activation of the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[7] SREBP-1c is a master regulator of lipogenesis, and its increased expression and processing lead to the upregulation of its target genes, including:

-

Fatty Acid Synthase (FAS): A key enzyme in the de novo synthesis of fatty acids.[4][5]

-

Acetyl-CoA Carboxylase (ACC): Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a rate-limiting step in fatty acid synthesis.[4][6]

-

Glycerol-3-phosphate acyltransferase (GPAT1): A crucial enzyme in the synthesis of triglycerides.[6]

Gluconeogenesis

The effect of this compound on the expression of gluconeogenic genes is more complex and can be context-dependent. Some studies suggest that this compound alone can increase the expression of key gluconeogenic enzymes like:

-

Glucose-6-Phosphatase (G6Pase): Catalyzes the final step of gluconeogenesis, the dephosphorylation of glucose-6-phosphate to glucose.[5]

-

Phosphoenolpyruvate Carboxykinase (PEPCK): A rate-limiting enzyme in gluconeogenesis.[5]

However, in the presence of insulin, this compound has been shown to suppress the expression of these same genes, highlighting a complex interplay between nutrient and hormonal signals.[5] Furthermore, some research indicates that this compound can inhibit gluconeogenesis independently of insulin.[8]

Quantitative Data on Gene Expression Changes

The following table summarizes quantitative data from studies investigating the effect of this compound on gene expression in hepatocytes.

| Gene | Treatment | Fold Change | Cell/Animal Model | Reference |

| Fatty Acid Synthase (FAS) | Leucine with Insulin vs. Control | > 4-fold increase | Rainbow trout hepatocytes | [5] |

| Glucose-6-Phosphatase (G6Pase) | Leucine with Insulin vs. Control | 90% reduction | Rainbow trout hepatocytes | [5] |

| Glycerol-3-phosphate acyltransferase (GPAT1) | 2.5 mM Leucine vs. Control | 33% increase | HepG2 cells | [6] |

| Acetyl-CoA Carboxylase (ACC1) | 2.5 mM Leucine vs. Control | 26% increase | HepG2 cells | [6] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

References

- 1. Leucine Sensing by the mTORC1 Pathway in the Liver - Andrew Cangelosi [grantome.com]

- 2. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 3. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, L-methionine, and L-lysine are involved in the regulation of intermediary metabolism-related gene expression in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leucine alters hepatic glucose/lipid homeostasis via the myostatin-AMP-activated protein kinase pathway - potential implications for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. publications.aap.org [publications.aap.org]

An In-Depth Technical Guide to the Catabolism and Metabolic Fate of L-Leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a substrate for protein synthesis but also as a key regulator of metabolic processes. Its catabolism is a critical pathway for energy production, particularly in tissues such as skeletal muscle, liver, and adipose tissue. Dysregulation of leucine metabolism has been implicated in various metabolic disorders, making its study a significant area of research for drug development and therapeutic intervention. This technical guide provides a comprehensive overview of the this compound catabolic pathway, detailing the key enzymatic steps, their regulation, and the metabolic fate of its intermediates. Furthermore, this guide furnishes detailed experimental protocols for the key enzymes involved and presents quantitative data on enzyme kinetics and metabolite concentrations to serve as a valuable resource for researchers in the field.

The this compound Catabolic Pathway: A Step-by-Step Degradation

The catabolism of this compound is a multi-step process that primarily occurs within the mitochondria of various tissues. The pathway can be broadly divided into three main stages: transamination, oxidative decarboxylation, and a series of subsequent reactions leading to the production of acetyl-CoA and acetoacetate (B1235776), classifying leucine as a purely ketogenic amino acid.[1][2]

Step 1: Reversible Transamination by Branched-Chain Amino Acid Transaminase (BCAT)

The initial step in leucine degradation is the transfer of its amino group to α-ketoglutarate, a reversible reaction catalyzed by branched-chain amino acid transaminase (BCAT).[3] This reaction yields α-ketoisocaproate (KIC) and glutamate.[4] There are two isoforms of BCAT: a cytosolic form (BCATc) and a mitochondrial form (BCATm), with the mitochondrial isoform being more prominently involved in BCAA catabolism.[5][6]

Step 2: Irreversible Oxidative Decarboxylation by Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The α-ketoisocaproate (KIC) formed in the first step undergoes irreversible oxidative decarboxylation to isovaleryl-CoA. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex that is the rate-limiting step in BCAA catabolism.[7][8] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, with phosphorylation by BCKDH kinase leading to inactivation.[8]

Step 3: Dehydrogenation by Isovaleryl-CoA Dehydrogenase (IVD)